molecular formula C14H11FN2O2S2 B2792557 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 670272-60-3

2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Cat. No. B2792557
CAS RN: 670272-60-3
M. Wt: 322.37
InChI Key: NQMGWYRDYLVHGK-UHFFFAOYSA-N
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Description

“2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is a chemical compound that is part of the benzothiazole family . Benzothiazole derivatives have been found to exhibit a wide range of pharmacological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzothiazole scaffold. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

FMB has shown great potential as a research tool in various fields such as medicinal chemistry, biochemistry, and pharmacology. FMB has been used as a fluorescent probe for the detection of metal ions such as zinc and copper in biological systems. It has also been used as a ligand for the design of metal-based drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of FMB is not fully understood, but it is believed to involve the binding of FMB to metal ions such as zinc and copper. This binding results in a change in the fluorescence properties of FMB, which can be used to detect the presence of these metal ions in biological systems.
Biochemical and Physiological Effects
FMB has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on biological systems are not fully understood, and further research is needed to determine its potential physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMB is its high sensitivity and selectivity for metal ions, which makes it an ideal tool for the detection of these ions in biological systems. FMB is also relatively easy to synthesize, and it can be produced in large quantities with high purity. However, one limitation of FMB is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving FMB.

Future Directions

There are many potential future directions for research involving FMB. One area of research could focus on the development of new metal-based drugs for the treatment of cancer and other diseases. Another area of research could involve the use of FMB as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of FMB and its potential physiological effects.

Synthesis Methods

The synthesis of FMB involves the reaction of 2-methyl-1,3-benzothiazole-5-sulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction yields FMB as a white crystalline solid with a high yield. This synthesis method has been optimized to produce FMB in large quantities with high purity.

properties

IUPAC Name

2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S2/c1-9-16-12-8-10(6-7-13(12)20-9)17-21(18,19)14-5-3-2-4-11(14)15/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMGWYRDYLVHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327441
Record name 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

670272-60-3
Record name 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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